molecular formula C13H16N5O2+ B15123562 [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium

[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium

Cat. No.: B15123562
M. Wt: 274.30 g/mol
InChI Key: CMYIFFSLZOXLTC-UHFFFAOYSA-O
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Description

[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium is a complex organic compound with a unique structure that includes cyclopropylmethyl groups and a purinylidene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate products are then subjected to further functionalization to introduce the dioxopurinylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purinylidene core, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and meta-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties, such as stability and reactivity, make it suitable for use in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(methylthio)propane
  • Bis(methylthio)methane
  • Meso-4,6-dimethyl-1,3-dithiane

Uniqueness

Compared to similar compounds, [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium stands out due to its unique structural features and reactivity. The presence of cyclopropylmethyl groups and the purinylidene core confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N5O2+

Molecular Weight

274.30 g/mol

IUPAC Name

[1,3-bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium

InChI

InChI=1S/C13H15N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8,14H,1-6H2/p+1

InChI Key

CMYIFFSLZOXLTC-UHFFFAOYSA-O

Canonical SMILES

C1CC1CN2C3=NC(=[NH2+])N=C3C(=O)N(C2=O)CC4CC4

Origin of Product

United States

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